molecular formula C4H8O B1428260 Cyclopropyl(dideuterio)methanol CAS No. 90568-07-3

Cyclopropyl(dideuterio)methanol

Cat. No. B1428260
CAS RN: 90568-07-3
M. Wt: 74.12 g/mol
InChI Key: GUDMZGLFZNLYEY-SMZGMGDZSA-N
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Description

Cyclopropyl(dideuterio)methanol is a chemical compound with the molecular formula C4H8O . It is a variant of Cyclopropylmethanol, where two hydrogen atoms are replaced by deuterium . The compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C(sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .


Chemical Reactions Analysis

More recently, single-electron transformations featuring cyclopropyl radicals have emerged . Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds has been reported . This enables the construction of structurally diversified while sterically congested dialkyl ether, alkyl ester, alcohol, amine, chloride/fluoride, azide, and also thiocyanate derivatives .


Physical And Chemical Properties Analysis

Cyclopropyl(dideuterio)methanol has a molecular weight of 75.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

  • Halohydrofurans Synthesis :

    • Cyclopropyl methanols are used in the efficient preparation of 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization. This method is applicable to cyclopropyl methanols with various functional groups, demonstrating the versatility of these compounds in organic synthesis (Mothe et al., 2011).
  • Stereochemical Studies :

    • Cyclopropyl methanols have been instrumental in studying stereochemical aspects of thermal isomerizations, contributing to a deeper understanding of reaction mechanisms and stereochemical outcomes (Baldwin & Chang, 1982).
  • Understanding Enzyme Inhibition :

    • Cyclopropyl-derived inhibitors, including cyclopropanol, have provided insights into the inhibition mechanisms of enzymes like methanol dehydrogenase. These compounds serve as a tool for understanding the biochemical pathways and mechanisms of enzyme action (Frank et al., 1989).
  • Conformational Studies Using Microwave Spectroscopy :

    • Cyclopropylmethanol derivatives are studied using microwave spectroscopy for their conformational analysis. This research aids in understanding the molecular structure and behavior of cyclopropyl-containing compounds (Møllendal et al., 2004).
  • Antitubercular Activity :

    • Certain cyclopropyl methanol derivatives show promising antitubercular activities, offering potential pathways for the development of new therapeutic agents (Bisht et al., 2010).
  • Stereochemistry in Cyclopropane Reactions :

    • Studies on the addition of cyclopropanes to compounds like tetrachloro(diethylene)platinum(II) contribute to understanding stereochemical control in organic reactions (Dominelli & Oehlschlager, 1977).
  • Exploring Ring Rearrangements :

    • Research on cyclopropyl epoxides has provided valuable insights into the rearrangement of these compounds to form other cyclic structures, shedding light on reaction pathways and mechanisms (Donnelly & Hoey, 1975).
  • Methanol Utilization in Microorganisms :

    • Cyclopropyl methanols have been employed in studies to understand methanol utilization in microorganisms, contributing to the development of bioconversion processes and synthetic biology (Tuyishime et al., 2018).

Safety And Hazards

Cyclopropyl(dideuterio)methanol is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to organs such as the eyes and the central nervous system .

Future Directions

Cyclopropanes are increasingly relevant to the pharmaceutical industry, as they can serve as sp3-rich bioisosteres for phenyl rings and provide favorable pharmacokinetic properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . Future research may focus on developing increasingly selective and mild approaches for cyclopropane functionalization .

properties

IUPAC Name

cyclopropyl(dideuterio)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMZGLFZNLYEY-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745650
Record name Cyclopropyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethyl-d2 alcohol

CAS RN

90568-07-3
Record name Cyclopropyl(~2~H_2_)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90568-07-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropyl(dideuterio)methanol

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